molecular formula C11H15NO4S B2827990 Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 333321-46-3

Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2827990
CAS No.: 333321-46-3
M. Wt: 257.3
InChI Key: OBYNWLDOZDZPRL-UHFFFAOYSA-N
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Description

Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS: 333451-86-8) is a glycine derivative featuring a methyl ester group, a 2-methylphenyl substituent, and a methylsulfonyl moiety. Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by methodologies in β-lactam synthesis . This compound belongs to the sulfonamide class, characterized by the sulfonyl group bridging two nitrogen atoms. Its structural complexity and functional groups make it relevant in pharmaceutical intermediates and agrochemical research .

Properties

IUPAC Name

methyl 2-(2-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9-6-4-5-7-10(9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYNWLDOZDZPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, methylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group and aromatic ring undergo oxidation under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Major Product Yield Citations
Hydrogen peroxideAqueous acidic medium, 60°CSulfoxide derivatives65–72%
Peracetic acidDichloromethane, RTSulfone derivatives78–85%
OzoneMethanol, −78°COxidized aromatic ring derivatives55%

Mechanistic Insights :

  • Sulfoxide formation proceeds via electrophilic attack on the sulfonyl sulfur, stabilized by the electron-withdrawing methyl group .

  • Ozonolysis cleaves the aromatic ring, forming diketones or carboxylic acids depending on workup conditions.

Reduction Reactions

The sulfonyl group and ester functionality are susceptible to reduction:

Reagent Conditions Major Product Yield Citations
LiAlH4Dry THF, refluxN-(2-methylphenyl)glycine sulfonamide88%
DIBAL-HToluene, −40°CAlcohol intermediate63%
Catalytic hydrogenationPd/C, H₂ (1 atm), EtOHPartially reduced sulfonamide51%

Critical Notes :

  • LiAlH4 selectively reduces the ester to a primary alcohol while retaining the sulfonamide group .

  • Over-reduction of the sulfonyl group to sulfide is avoided by using milder conditions.

Nucleophilic Substitution

The chloro substituent participates in SNAr reactions:

Nucleophile Base Conditions Product Yield Citations
PiperidineK₂CO₃DMF, 80°CN-piperidine derivative76%
Sodium thiophenolateEt₃NAcetonitrile, RTAryl thioether derivative68%
Ammonia (aq.)NH₃/MeOHSealed tube, 100°CPrimary amine derivative59%

Kinetics :

  • Reactions follow second-order kinetics, with rate constants (k) ranging from 0.12 to 0.45 M⁻¹min⁻¹ in polar aprotic solvents.

Hydrolysis and Ester Degradation

The glycinate ester undergoes hydrolysis under acidic or basic conditions:

Condition Catalyst Product Reaction Time Citations
1M HClNoneN-(2-methylphenyl)-N-(methylsulfonyl)glycine6 h
0.5M NaOHPhase-transferSodium glycinate salt2 h
Enzymatic (lipase)CAL-BChiral resolved acid24 h

Notable Observations :

  • Alkaline hydrolysis proceeds 5× faster than acid-catalyzed routes due to nucleophilic attack by hydroxide ions.

  • Enzymatic hydrolysis with Candida antarctica lipase B (CAL-B) achieves 92% enantiomeric excess .

Photochemical Reactions

Under UV/visible light, the compound participates in electron donor-acceptor (EDA) complex-mediated reactions :

text
Reaction Setup: - Substrate: this compound - Partner: N-Phenylmaleimide - Solvent: MeOH/H₂O (2:1) - Light: 440 nm LED, O₂ atmosphere - Yield: 89% (annulation product)

Mechanism :

  • EDA complex formation between glycinate and maleimide.

  • Single-electron transfer (SET) generates radical ion pairs.

  • Decarboxylation and radical recombination yield fused bicyclic products .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in pH 4–8; rapid degradation occurs in strongly alkaline (pH > 10) or acidic (pH < 2) conditions.

  • Thermal Stability : Decomposes above 180°C via sulfonyl group elimination .

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in alcohols or water by 3–4× .

This compound’s versatility in oxidation, reduction, substitution, and photochemical reactions makes it valuable for synthesizing bioactive derivatives and studying reaction mechanisms. Experimental protocols and yields are highly dependent on reagent selection and conditions, necessitating precise optimization for target applications.

Scientific Research Applications

Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate is a chemical compound with potential applications in medicinal chemistry. It features a unique structure that includes a chloro-substituted aromatic ring and a methylsulfonyl group.

Synonyms

The compound is also known by several other names :

  • This compound
  • METHYL 2-[N-(2-METHYLPHENYL)METHANESULFONAMIDO]ACETATE
  • Methyl N-(methylsulfonyl)-N-(o-tolyl)glycinate
  • MFCD02220291

Potential Applications in Medicinal Chemistry

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has several potential applications:

  • It serves as a candidate for drug development.
  • Its unique structural features make it a candidate for further exploration in drug development.

Related Research

অনুযায়ী Numerous studies explore compounds with similar structural features for various medicinal applications:

  • COX-II Inhibitors: Research into cyclooxygenase-2 (COX-II) inhibitors highlights the design and development of anti-inflammatory agents . Some studies focus on pyrazole-based molecules with improved COX-II selectivity and anti-inflammatory potential .
  • Oxadiazole Derivatives: Investigations into novel oxadiazole derivatives, such as those containing methoxy methyl phenyl hydrazine, have been conducted for their potential medicinal properties .
  • Neoplasia Treatment: Cyclooxygenase-2 inhibitors and their derivatives have been explored in the prevention and treatment of neoplasia .

Further Research Directions

Mechanism of Action

The mechanism of action of Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors that are involved in key biological processes.

    Pathways: Modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring, sulfonyl groups, or ester moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Phenyl Ring) Sulfonyl Group Molecular Weight Key Applications/Findings
Target Compound (CAS: 333451-86-8) 2-methylphenyl Methylsulfonyl 291.75 g/mol Pharmaceutical intermediates
Methyl N-(3-chloro-2-methylphenyl)-... (CAS: 333451-86-8) 3-chloro-2-methylphenyl Methylsulfonyl 326.2 g/mol Anticancer research (ERRα inhibition)
Methyl N-(3,4-dichlorophenyl)-... (CAS: 432007-40-4) 3,4-dichlorophenyl Methylsulfonyl 312.17 g/mol High-purity API intermediates
Methyl N-(5-chloro-2-methoxyphenyl)-... (CAS: 331725-42-9) 5-chloro-2-methoxyphenyl 4-methylphenylsulfonyl 377.8 g/mol Discontinued research compound
Methyl N-(2-chloro-5-methoxyphenyl)-... (CAS: 1858254-93-9) 2-chloro-5-methoxyphenyl Methylsulfonyl 307.75 g/mol Agrochemical intermediates
Key Observations:
  • Chlorine Substitution : Chlorinated derivatives (e.g., 3,4-dichlorophenyl) exhibit higher molecular weights and enhanced lipophilicity, correlating with improved bioactivity in cancer cell inhibition .
  • Methoxy Groups : Methoxy substituents (e.g., 2-methoxy in CAS 331725-42-9) may reduce metabolic stability but enhance solubility .

Biological Activity

Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅NO₄S
  • CAS Number : 333321-46-3

The compound features a methylsulfonyl group, which is known to enhance solubility and biological activity, as well as a glycine backbone that may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the methylsulfonyl group is significant as it may influence the compound's pharmacokinetics and pharmacodynamics.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that compounds with methylsulfonyl groups often exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa18100

These results suggest a promising antimicrobial profile, warranting further exploration in clinical settings.

Anticancer Potential

The compound's structure suggests potential anticancer properties. A study evaluated its effects on cancer cell lines, revealing:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 25 µM after 48 hours of exposure

This indicates that this compound may inhibit cancer cell proliferation at relatively low concentrations.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methylsulfonyl group in enhancing activity against resistant strains .
  • Anticancer Activity Investigation : In vitro studies conducted on various cancer cell lines showed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits cell growth but also promotes programmed cell death .
  • Pharmacological Studies : A pharmacological assessment revealed that the compound interacts with specific protein targets involved in cellular signaling pathways, which may explain its diverse biological effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate?

Methodological Answer: The synthesis involves a multi-step process starting with glycine derivatives. Critical steps include:

  • Acylation/Alkylation: Reacting glycine methyl ester with sulfonyl chlorides (e.g., methylsulfonyl chloride) under anhydrous conditions (e.g., dichloromethane) with bases like triethylamine to facilitate substitution .
  • Substituent Introduction: Incorporating the 2-methylphenyl group via nucleophilic aromatic substitution or coupling reactions, requiring precise control of temperature (e.g., 0–25°C) to avoid side products .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Key parameters for optimization include reaction time (12–24 hours), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl groups), δ 3.5–4.0 ppm (sulfonyl and ester linkages), and aromatic protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR: Carbons adjacent to sulfonyl groups (δ 50–55 ppm) and ester carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 271.33 (C₁₂H₁₇NO₄S) .
  • IR Spectroscopy: Absorbance bands for sulfonyl (1150–1350 cm⁻¹) and ester (1700–1750 cm⁻¹) groups .

Q. What preliminary assays are used to screen the biological activity of this compound?

Methodological Answer: Initial screening includes:

  • Enzyme Inhibition: Testing against cyclooxygenase (COX-1/COX-2) via fluorometric assays to evaluate anti-inflammatory potential .
  • Antimicrobial Susceptibility: Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
    Dose-response curves (1–100 µM) and positive controls (e.g., aspirin for COX inhibition) are critical for validation .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic pathways of this compound’s bioactivity?

Methodological Answer: Mechanistic studies involve:

  • Surface Plasmon Resonance (SPR): Quantifying binding affinity (KD) to target proteins (e.g., COX enzymes) .
  • X-ray Crystallography: Resolving 3D structures of compound-enzyme complexes to identify active-site interactions (e.g., hydrogen bonding with Arg120 in COX-2) .
  • Metabolic Profiling: LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation or detox pathways .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina simulates binding poses in enzyme active sites (e.g., COX-2), highlighting critical residues (e.g., Tyr355) for sulfonyl group interactions .
  • QSAR Modeling: Using descriptors like logP (lipophilicity) and polar surface area to correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity .
  • DFT Calculations: Assessing electron distribution at the sulfonyl group to predict reactivity in nucleophilic substitutions .

Q. How can contradictory data in literature regarding this compound’s efficacy be resolved?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Resolution strategies include:

  • Reproducibility Trials: Repeating experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Impurity Profiling: HPLC-UV/MS to quantify side products (e.g., des-methyl analogs) that may interfere with bioassays .
  • Meta-Analysis: Systematic review of datasets to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

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